4-Sulfanylpentanoic acid
Description
Contextualization within Organic Chemistry and Biochemistry
In the realm of organic chemistry, 4-sulfanylpentanoic acid serves as a versatile building block for the synthesis of more intricate molecules. The presence of the reactive sulfhydryl group and the carboxylic acid moiety allows for a variety of chemical transformations. The thiol group can undergo oxidation to form disulfides or sulfonic acids, while the carboxylic acid can be converted into esters, amides, or other acid derivatives.
From a biochemical perspective, the structure of this compound is of significant interest due to its potential to interact with biological systems. The thiol group is a key functional group in many biologically active molecules, including the amino acid cysteine. This allows this compound and its derivatives to participate in processes such as enzyme inhibition and protein modification. The ability of its sulfanyl (B85325) group to form covalent bonds with nucleophilic sites on proteins is a crucial aspect of its biological activity. Its antioxidant properties, attributed to the radical-scavenging ability of the thiol group, are also a subject of study. smolecule.com
Overview of Foundational Research Areas and Derivatives
Research involving this compound and its derivatives spans several key areas. A significant application lies in the field of drug delivery, where it can be used as a linker in drug conjugates. The stereochemistry of derivatives, such as (S)-4-mercaptopentanoic acid, is crucial as it influences interactions within enzymatic systems and metal coordination complexes. smolecule.com
Several derivatives of this compound have been synthesized and investigated for their unique properties and applications. These include:
Disulfide-Containing Analogues: An example is 4-(pyridin-2-yldisulfaneyl)pentanoic acid, which contains a redox-sensitive disulfide bond and is utilized in bioconjugation and protein modification due to its reactivity with thiols.
RAFT Polymerization Agents: Derivatives like 4-cyano-4-[(thiobenzoyl)sulfanyl]pentanoic acid and 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid are employed as chain-transfer agents in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, a method for synthesizing polymers with controlled molecular weights and architectures. fujifilm.com
Thioether Derivatives: Compounds such as 4-(furfurylthio)-2-pentanone, where the thiol is converted to a more stable thioether, are explored as flavoring agents or as intermediates in further organic syntheses.
Amino Acid Analogues: The derivative 4-amino-5-sulfanylpentanoic acid, with its amino and sulfanyl groups, is studied for its potential as a building block in the synthesis of complex molecules like peptides and for applications in materials science, including the development of self-healing materials. ontosight.ai
Interactive Data Table: Properties of this compound and its Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Primary Research Application |
| This compound | C5H10O2S | 134.20 | Thiol and carboxylic acid groups | Building block, enzyme inhibition studies |
| 4-(Pyridin-2-yldisulfaneyl)pentanoic Acid | C10H13NO2S2 | 243.34 | Pyridyl disulfide group | Bioconjugation, protein modification |
| 4-Cyano-4-[(thiobenzoyl)sulfanyl]pentanoic Acid | C13H13NO2S2 | 279.38 | Thiobenzoylthio group | RAFT polymerization |
| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | C19H33NO2S3 | 403.67 | Dodecylsulfanylthiocarbonyl group | RAFT polymerization |
| 4-(Furfurylthio)-2-pentanone | C10H14O2S | 198.28 | Thioether-linked furfuryl group | Flavoring agents, organic synthesis intermediate |
| 4-Amino-5-sulfanylpentanoic acid | Not specified | Not specified | Amino and sulfanyl groups | Building block for complex molecules, materials science |
Structure
3D Structure
Properties
IUPAC Name |
4-sulfanylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(8)2-3-5(6)7/h4,8H,2-3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAFWRKPYYJETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00570278 | |
| Record name | 4-Sulfanylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125791-83-5 | |
| Record name | 4-Sulfanylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00570278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-sulfanylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis Methodologies for 4 Sulfanylpentanoic Acid and Its Research Relevant Derivatives
General Synthetic Pathways to 4-Sulfanylpentanoic Acid
While specific, detailed preparations for this compound are not extensively covered in common literature, its synthesis would logically follow established organic chemistry principles for introducing a thiol group into a pentanoic acid framework.
Achieving stereocontrol in the synthesis of chiral sulfur compounds is a significant area of research. For molecules like this compound, where the sulfur-bearing carbon can be a stereocenter, stereoselective methods are essential for producing enantiomerically pure materials. General strategies for preparing chiral sulfinyl compounds often involve one of two main approaches: the stereoselective oxidation of a prochiral sulfur atom or the conversion of an existing sulfinyl derivative into another while forming a new sulfur-carbon or sulfur-heteroatom bond. nih.gov
The development of chiral auxiliaries based on silicon, an element with a close relationship to carbon, has also been explored for chirality transfer. uzh.ch These methods can create chiral silyl (B83357) moieties that are used to direct diastereoselective transformations, a principle that could be applied to the synthesis of chiral sulfur-containing acids. uzh.ch Furthermore, biocatalytic methods, such as using enzymes like cytochrome P450-BM3 monooxygenase, have shown success in the asymmetric sulfoxidation of certain substrates, offering a potential route to high enantioselectivity. nih.gov
Targeted Synthesis of Key Derivatives for Controlled Polymerization
The functionalization of this compound leads to derivatives that are highly valuable as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These agents allow for the synthesis of polymers with controlled molecular weights and narrow dispersity.
This trithiocarbonate (B1256668) is a widely used RAFT agent, particularly suitable for the polymerization of monomers like methacrylates, styrenes, and acrylates. fujifilm.comgoogle.com
A common and efficient method for synthesizing 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid involves the reaction of a disulfide with an azo compound. Specifically, bis(dodecylsulfanylthiocarbonyl) disulfide is reacted with 4,4'-azobis(4-cyanopentanoic acid). chemicalbook.com The reaction is typically carried out in a solvent such as ethyl acetate (B1210297) under reflux conditions. chemicalbook.com The process involves heating the mixture for an extended period, often 16 hours or more, to ensure the reaction goes to completion. chemicalbook.com
Table 1: Reactant System and Conditions for CDTPA Synthesis chemicalbook.com
| Reactant 1 | Reactant 2 | Solvent | Conditions |
|---|
The synthesis has proven to be both scalable and highly efficient. In one documented procedure, the reaction was performed in a 2-liter flask, demonstrating its applicability to larger-scale production. chemicalbook.com Starting with 84.1 grams of bis(dodecylsulfanylthiocarbonyl) disulfide and 72.1 grams of 4,4'-azobis(4-cyanopentanoic acid), the process yielded 110.0 grams of the final product. chemicalbook.com This represents a high yield of 91%, indicating an efficient conversion process. chemicalbook.com The product can be purified by crystallization from a solvent like heptane (B126788) after the removal of the reaction solvent under reduced pressure. chemicalbook.com
4-Cyano-4-[(phenylcarbonothioyl)sulfanyl]pentanoic acid, also known as 4-Cyano-4-(thiobenzoylthio)pentanoic acid, is another important sulfur-based chain transfer agent used to mediate controlled radical polymerizations. sigmaaldrich.comresearchgate.net It is particularly effective for the polymerization of methacrylate (B99206) and methacrylamide (B166291) monomers. sigmaaldrich.com
This compound is characterized by the presence of a cyano group, a phenylcarbonothioyl (thioester) group, and a carboxylic acid function on a pentanoic acid backbone. cymitquimica.com It is typically a powder with a melting point in the range of 94-98 °C. sigmaaldrich.com While specific, detailed synthesis protocols are proprietary, its structure allows for its function as a dithiobenzoate-type RAFT agent. It has been used in photoiniferter RAFT polymerization, where it shows different efficiencies in polymerizing various monomers under light irradiation. rsc.org For instance, under 455 nm LED light, it effectively polymerizes methyl methacrylate (MMA) while leaving methyl acrylate (B77674) (MA) largely unreacted, suggesting that the efficiency of C–S bond photolysis is monomer-dependent. rsc.org
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic Acid |
| bis(dodecylsulfanylthiocarbonyl) disulfide |
| 4,4'-azobis(4-cyanopentanoic acid) |
| Ethyl acetate |
| 4-Cyano-4-[(phenylcarbonothioyl)sulfanyl]pentanoic Acid |
| Heptane |
| Methyl methacrylate |
Synthesis of 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic Acid
The synthesis of 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid is a multi-step process that begins with the reaction of 4,4'-azobis(4-cyanopentanoic acid) with a suitable thiol. This process is a common method for creating dithiobenzoate and trithiocarbonate RAFT agents. The reaction is typically carried out under conditions that promote the radical decomposition of the azo compound, followed by the trapping of the resulting carbon-centered radicals.
The general approach involves dissolving 4,4'-azobis(4-cyanopentanoic acid) in an appropriate solvent, such as ethyl acetate, followed by the addition of a sulfur-containing compound like bis(ethylsulfanylthiocarbonyl) disulfide. The mixture is then subjected to thermal decomposition, often by heating it under reflux for an extended period, typically around 20 hours. This process leads to the formation of the desired trithiocarbonate, 4-cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid. The final product is usually purified using column chromatography to isolate it from byproducts and unreacted starting materials.
Synthesis of 4-Cyano-4-(propylthiocarbonothioylthio)pentanoic Acid (CPP) and its Amide (APP)
A notable synthesis of 4-cyano-4-(propylthiocarbonothioylthio)pentanoic acid (CPP), a reversible addition-fragmentation chain transfer (RAFT) agent, involves a one-pot, two-step reaction. This method is designed for efficiency and can be scaled up for gram-quantity production.
In the initial step, a radical initiator, 4,4'-azobis(4-cyanopentanoic acid) (ACPA), is reacted with a trithiocarbonate, bis(propylthiocarbonothioyl) disulfide (BPAD). This reaction is typically performed in ethyl acetate at a temperature of 90°C for approximately 18 hours. The resulting product of this first stage is the desired CPP.
For the synthesis of the amide derivative, 4-cyano-4-(propylthiocarbonothioylthio)pentanamide (APP), the CPP product from the first step is not isolated. Instead, the reaction mixture is cooled, and then acrylamide (B121943) is added directly to the vessel. The polymerization is then initiated, in some cases with the addition of another radical initiator like AIBN, and proceeds at 70°C. This streamlined approach allows for the direct formation of the amide-terminated polymer without intermediate purification of the RAFT agent.
Table 1: Synthesis Parameters for CPP
| Parameter | Value | Reference |
|---|---|---|
| Starting Materials | 4,4'-Azobis(4-cyanopentanoic acid) (ACPA), Bis(propylthiocarbonothioyl) disulfide (BPAD) | |
| Solvent | Ethyl Acetate | |
| Reaction Temperature | 90°C | |
| Reaction Time | 18 hours | |
| Product | 4-Cyano-4-(propylthiocarbonothioylthio)pentanoic acid (CPP) |
Advanced Synthetic Techniques and Optimization
Advancements in synthetic methodologies have focused on improving the efficiency, reproducibility, and throughput of preparing RAFT agents and subsequent polymers. These techniques address common challenges in oxygen-sensitive reactions and the need for rapid library screening.
Enzyme-Assisted Degassing for Oxygen-Sensitive Reactions
Oxygen can act as a radical scavenger, inhibiting polymerization reactions like RAFT. Traditional methods for removing oxygen, such as freeze-pump-thaw cycles or purging with inert gas, can be time-consuming and not always completely effective. An advanced and efficient alternative is enzyme-assisted degassing, which utilizes an enzymatic system to remove dissolved oxygen directly within the reaction vessel.
This technique typically employs glucose oxidase and catalase. Glucose oxidase catalyzes the reaction of glucose with oxygen to produce gluconic acid and hydrogen peroxide. The catalase then rapidly decomposes the hydrogen peroxide into water and oxygen. While this second step produces oxygen, the net effect when the system is open to the air is the rapid consumption of dissolved oxygen from the reaction medium, effectively deoxygenating it. This method has been successfully applied to RAFT polymerization, enabling reactions to be set up in vessels open to the air, which greatly simplifies the experimental procedure.
Automated Parallel Synthesis Approaches
To accelerate the discovery and optimization of polymers, automated parallel synthesis platforms have been developed. These systems allow for the high-throughput synthesis and screening of polymer libraries, where reaction parameters such as monomer concentration, initiator levels, and RAFT agent type can be varied systematically.
These automated platforms often use robotic liquid handlers to dispense precise amounts of stock solutions containing monomers, solvents, initiators, and RAFT agents into arrays of reaction vials. The deoxygenation can be performed in parallel using methods like the enzyme-assisted degassing described previously. The sealed vials are then transferred to a heating block for polymerization. This high-throughput approach enables the rapid generation of a large number of distinct polymers, which can then be analyzed to understand structure-property relationships. This methodology has been instrumental in screening libraries of RAFT-synthesized polymers for various applications.
Applications in Controlled Radical Polymerization Research
Role as Reversible Addition–Fragmentation Chain Transfer (RAFT) Agent
Derivatives of 4-sulfanylpentanoic acid, such as 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid and 4-cyano-4-(propylsulfanylthiocarbonyl)sulfanyl pentanoic acid, are widely utilized as RAFT agents. lookchem.compolymersource.cafujifilm.comtcichemicals.com These compounds are favored for their ability to mediate the polymerization of various monomers, including methacrylates, acrylates, acrylamides, and styrenes. mdpi.comfujifilm.comgoogle.com The effectiveness of these agents stems from the thiocarbonylthio group, which is central to the RAFT mechanism. google.com This functional group allows for the reversible transfer of the growing polymer chain, enabling controlled polymer growth. boronmolecular.com
The RAFT polymerization process mediated by this compound derivatives follows a well-established mechanism. The process is initiated by a standard radical initiator, which generates free radicals that react with monomer units to form propagating polymer chains (P•). nih.gov These propagating chains then add to the C=S bond of the RAFT agent (a thiocarbonylthio compound), creating an intermediate radical. mdpi.comnih.gov
This intermediate radical can then fragment in one of two ways: either regenerating the original propagating chain or, more importantly, releasing a new radical (R•) derived from the RAFT agent's "R" group and leaving behind a polymeric RAFT agent (P-RAFT). This new radical (R•) can then initiate the growth of a new polymer chain. A key feature of this process is the establishment of a rapid equilibrium between the active, propagating chains and the dormant, polymeric RAFT species. This equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a controlled polymerization process. mdpi.comresearchgate.net The macromolecule formed through this mechanism contains a thiocarbonylthio group on its end, which can be further modified for various applications. mdpi.com
A significant advantage of using this compound derivatives as RAFT agents is the ability to precisely control the molecular weight and achieve a narrow molecular weight distribution (low dispersity, Đ) of the resulting polymers. boronmolecular.comnih.gov The molecular weight of the polymer can be predicted based on the initial ratio of monomer to RAFT agent concentration. boronmolecular.com
Research has consistently demonstrated the effectiveness of these agents in producing well-defined polymers. For instance, the polymerization of methyl methacrylate (B99206) using 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid has yielded polymers with a narrow polydispersity. boronmolecular.com Similarly, the polymerization of N,N-dimethylacrylamide with certain trithiocarbonate-based CTAs, including a derivative of this compound, resulted in polymers with narrow molecular weight distributions (Mw/Mn less than 1.2). nih.govmdpi.com The synthesis of poly(N-(2-hydroxypropyl) methacrylamide) brushes using a this compound-derived RAFT agent also produced polymers with varied molecular weights ranging from 10,100 to 48,500 g/mol . researchgate.netrsc.org
Table 1: Polymerization Control with this compound Derivatives
| Monomer | RAFT Agent Derivative | Resulting Polymer Molecular Weight | Polydispersity Index (Đ or PDI) | Reference |
|---|---|---|---|---|
| Methyl Methacrylate (MMA) | 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | Not specified | Low | boronmolecular.com |
| N,N-dimethylacrylamide (DMA) | 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | Not specified | < 1.2 | nih.govmdpi.com |
| N-(2-Hydroxypropyl)methacrylamide (HPMAm) | 4-Cyano-4-(propylsulfanylthiocarbonyl)sulfanyl pentanoic acid | 10,100 - 48,500 g/mol | Not specified | researchgate.netrsc.org |
| Methacrylic Acid (MAA) | 4-Cyano-4-thiopropyl sulfanyl (B85325) pentanoic acid | Up to 92,000 g/mol | < 1.19 | researchgate.net |
| N-isopropylacrylamide & Methacrylic acid | PEG-based 4-cyano-4-(thiobenzoyl) sulfanylpentanoic acid | Not specified | Narrow | nih.gov |
Derivatives of this compound have demonstrated remarkable versatility in RAFT polymerization, proving effective for a wide range of monomer types. mdpi.comrsc.org These include methacrylates, acrylates, acrylamides, and styrenes. fujifilm.com This versatility allows for the synthesis of a diverse array of polymers with different chemical functionalities and properties. acs.org
Furthermore, the "living" nature of RAFT polymerization, where the thiocarbonylthio group is retained at the end of the polymer chain, enables the synthesis of complex polymer architectures. boronmolecular.com This end group can act as a macro-chain transfer agent for subsequent polymerization steps, leading to the formation of block copolymers. mdpi.comrsc.org For example, a poly(methacrylic acid) macro-RAFT agent has been chain-extended with styrene (B11656) to create diblock copolymers. mdpi.com Similarly, diblock and triblock terpolymers have been synthesized using this compound derivatives as the initial RAFT agent. semanticscholar.orgacs.org This ability to create block copolymers and other complex structures like star polymers is a key advantage of using these RAFT agents. boronmolecular.comsemanticscholar.org
Polymerization of Specific Monomers Utilizing this compound Derivatives
The utility of this compound-derived RAFT agents is highlighted by their successful application in the controlled polymerization of specific and functional monomers, such as methacrylic acid and N-(2-hydroxypropyl)methacrylamide.
The controlled polymerization of methacrylic acid (MAA) is of significant interest for various applications. Derivatives of this compound have been effectively employed as RAFT agents for this purpose. For instance, the RAFT polymerization of MAA in water using 4-cyano-4-thiopropyl sulfanyl pentanoic acid as the chain transfer agent has been successful, yielding well-defined poly(methacrylic acid) (PMAA) with molar masses up to 92,000 g/mol and low dispersity (Đ < 1.19). researchgate.net
In other studies, 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid was used to synthesize MAA (co)polymers with controlled molecular weight characteristics. mdpi.com This RAFT agent was also utilized in the synthesis of poly(methacrylic acid)-block-polystyrene (PMAA-b-PS) diblock copolymers via emulsion polymerization. mdpi.com Furthermore, a pentablock terpolymer was created by the RAFT polymerization of N-isopropylacrylamide and methacrylic acid using a PEG-based benzoate-type RAFT agent derived from 4-cyano-4-(thiobenzoyl) sulfanylpentanoic acid, demonstrating the ability to produce polymers with narrow molecular weight distributions. nih.gov
Table 2: Polymerization of Methacrylic Acid (MAA) with this compound Derivatives
| RAFT Agent Derivative | Polymer Type | Resulting Polymer Molecular Weight | Polydispersity Index (Đ or PDI) | Reference |
|---|---|---|---|---|
| 4-Cyano-4-thiopropyl sulfanyl pentanoic acid | Poly(methacrylic acid) | Up to 92,000 g/mol | < 1.19 | researchgate.net |
| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | Poly(methacrylic acid) (co)polymers | Reduced molecular weight | Narrow with high RAFT agent concentration | mdpi.com |
| PEG-based 4-cyano-4-(thiobenzoyl) sulfanylpentanoic acid | Pentablock terpolymer of N-isopropylacrylamide and MAA | Not specified | Narrow | nih.gov |
| 4-Cyano-4-(propylsulfanylthiocarbonyl)sulfanyl pentanoic acid | Poly(methacrylic acid)-block-polystyrene | Not specified | Well-controlled | mdpi.com |
N-(2-hydroxypropyl)methacrylamide (HPMAm) is a monomer of significant interest in the biomedical field due to the biocompatibility of its corresponding polymer, PHPMA. The controlled polymerization of HPMAm via RAFT using this compound derivatives has been a key area of research.
For example, a diblock copolymer of HPMAm and a thermosensitive derivative was synthesized by first polymerizing HPMAm with 4-cyano-4-[(dodecylsulfanylthiocarbonyl)-sulfanyl]pentanoic acid as the RAFT agent. acs.orgnih.gov This initial polymerization of HPMAm showed a linear increase in number-average molecular weight (Mn) with monomer conversion, indicative of a controlled process. acs.orgnih.gov The resulting living p(HPMAm) chain was then extended to form the diblock copolymer. acs.orgnih.gov
Another study reported the synthesis of poly(HPMAm) brushes on a silicon substrate through interface-mediated RAFT polymerization. researchgate.netrsc.org In this work, 4-cyano-4-(propylsulfanylthiocarbonyl)sulfanyl pentanoic acid was immobilized on the surface to act as the RAFT agent, leading to the growth of polymer brushes with molecular weights ranging from 10,100 to 48,500 g/mol . researchgate.netrsc.org The versatility of these RAFT agents in different polymerization systems highlights their importance in creating well-defined HPMAm-based polymers for various applications. nih.gov
Table 3: Polymerization of N-(2-Hydroxypropyl)methacrylamide (HPMAm) with this compound Derivatives
| RAFT Agent Derivative | Polymer Type | Resulting Polymer Molecular Weight (Mn) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)-sulfanyl]pentanoic acid | p(HPMAm) homopolymer | 7 kDa | Not specified | acs.orgnih.gov |
| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)-sulfanyl]pentanoic acid | p(HPMAm)-b-p(HPMAm-Lac2) diblock copolymer | 22 kDa (total) | 0.13 (for micelles) | acs.orgnih.gov |
| 4-Cyano-4-(propylsulfanylthiocarbonyl)sulfanyl pentanoic acid | Poly(HPMA) brushes | 10,100 - 48,500 g/mol | Not specified | researchgate.netrsc.org |
N,N-Dimethylacrylamide (DMA) Polymerization
The polymerization of N,N-Dimethylacrylamide (DMA), a hydrophilic monomer, has been successfully controlled using trithiocarbonate-based RAFT agents derived from 4-cyanopentanoic acid. mdpi.comresearchgate.net For instance, both 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid (a hydrophilic CTA) and 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (a more hydrophobic CTA) have demonstrated the ability to control DMA polymerization, producing polymers with narrow molecular weight distributions (Đ or Mw/Mn less than 1.2). mdpi.comresearchgate.net
In one study, a poly(propylene sulfide) macro-CTA, synthesized using 4-cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid, was used to polymerize a second block of DMA. nih.gov This process yielded a well-defined diblock copolymer, poly(PS74-b-DMA310), with a polydispersity index (PDI) of 1.29. nih.gov Similarly, thermoresponsive copolymers of DMA and N-isopropyl acrylamide (B121943) (NIPAM) have been prepared via RAFT solution polymerization using 4-cyano-4-[(dodecylsulfanylthiocarbonyl)-sulfanyl]pentanoic acid as the CTA, achieving high monomer conversions (98.5% for DMA) and low dispersity (Đ of 1.09). mdpi.com
Table 1: RAFT Polymerization of DMA using this compound Derivatives
| RAFT Agent | Monomer | Polymer | M | Reference |
| 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid | DMA | Poly(DMA) | < 1.2 | mdpi.comresearchgate.net |
| 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | DMA | Poly(DMA) | < 1.2 | mdpi.comresearchgate.net |
| 4-cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid | DMA | Poly(PS | 1.29 | nih.gov |
| 4-cyano-4-[(dodecylsulfanylthiocarbonyl)-sulfanyl]pentanoic acid | DMA & NIPAM | P(NIPAM-co-DMA) | 1.09 | mdpi.com |
2-(Methacryloyloxy)ethyl Phosphorylcholine (B1220837) (MPC) Polymerization
The controlled polymerization of 2-(methacryloyloxy)ethyl phosphorylcholine (MPC), a monomer known for producing highly biocompatible polymers, is achievable with specific this compound-derived RAFT agents. mdpi.comresearchgate.net The structure of the RAFT agent is critical for success. Studies have shown that a hydrophilic CTA, 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid, effectively controls MPC polymerization, yielding polymers with a narrow molecular weight distribution (Mw/Mn around 1.2). mdpi.comresearchgate.net
In contrast, a more hydrophobic CTA, 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid, fails to control MPC polymerization, resulting in a broad Mw/Mn (≥1.9). mdpi.comresearchgate.net This loss of control is attributed to the formation of micelles by the hydrophobic CTA, which disrupts the necessary interaction with the hydrophilic MPC propagating radicals. mdpi.comresearchgate.net Another RAFT agent, 4-cyano-4-(2-phenylethanesulfanyl-thiocarbonyl)sulfanylpentanoic acid (PETTC), has also been successfully used to synthesize poly(MPC) with a controlled degree of polymerization. rsc.org
Acrylic Acid Grafting onto Natural Polymers (e.g., Chitosan)
Derivatives of this compound are instrumental in grafting synthetic polymers onto natural polymer backbones like chitosan (B1678972). In this "grafting from" approach, chitosan is first modified with a compound such as 4-cyano-4-[(phenylcarbothioyl)sulfanyl]pentanoic acid to create a macro-RAFT agent (chitosan-CTA). researchgate.netepa.govnih.gov This functionalized chitosan then serves as a platform for the controlled grafting polymerization of monomers like acrylic acid. researchgate.net
The process involves first reacting chitosan with phthalic anhydride, followed by the attachment of the 4-cyano, 4-[(phenylcarbothioyl)sulfanyl]pentanoic acid to produce the macro-RAFT agent. epa.govnih.gov Subsequently, acrylic acid monomers are polymerized from these sites using the RAFT technique. researchgate.netepa.gov This method allows for the synthesis of chitosan-graft-poly(acrylic acid) copolymers with well-defined structures, enabling the creation of novel hybrid materials that combine the properties of both the natural polysaccharide and the synthetic polymer. researchgate.netresearchgate.net
Methacrylate Monomers under Visible Light
Photoiniferter RAFT polymerization, a catalyst-free method driven by visible light, utilizes this compound derivatives to control the polymerization of methacrylate monomers. rsc.org Specifically, 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) has been shown to be effective. rsc.orgrsc.org Under irradiation from a green (λmax = 530 nm) or blue (460 nm) LED light source, the C–S bond in the RAFT agent undergoes homolysis, initiating polymerization. rsc.orgrsc.orgacs.org
This technique has been successfully applied to the polymerization of methyl methacrylate (MMA) and butyl methacrylate. rsc.orgrsc.org For example, under 515 nm LED irradiation, MMA polymerized efficiently in the presence of CDTPA, reaching 99% conversion. rsc.org The method also works well in miniemulsion systems, allowing for the synthesis of polymer nanoparticles under benign, solvent-free conditions. rsc.orgdntb.gov.ua This visible-light-mediated approach offers excellent control over the polymerization process, leading to polymers with predictable molecular weights and low dispersity. rsc.orgacs.org
Stability and Performance of RAFT Agents in Polymerization
The stability and performance of RAFT agents derived from this compound are critical to their effectiveness in controlling polymerization. Factors such as pH, temperature, and structural modifications can significantly influence their behavior.
Chemical Stability Under Varied Conditions (e.g., pH, Temperature)
Trithiocarbonate-based CTAs are known to be sensitive to basic conditions, and their stability can be compromised at elevated temperatures. mdpi.com Studies on CTAs derived from 4-cyanopentanoic acid, such as 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid, show significant decomposition under basic conditions (pH > 11) at 60°C. mdpi.comresearchgate.net After 24 hours at this temperature and pH, the methyl proton signal of this CTA decreased by 74.5%, indicating substantial hydrolysis. mdpi.com In contrast, these agents are relatively more stable under neutral and acidic conditions. mdpi.com The degradation under basic conditions is often due to the hydrolysis of the trithiocarbonate (B1256668) group. mdpi.comresearchgate.net The relatively high temperatures (50-70°C) often used for RAFT polymerization, especially in aqueous solutions, can further challenge the stability of these agents. rsc.org
Table 2: Stability of Trithiocarbonate RAFT Agents at 60°C for 24h
| RAFT Agent | pH Condition | Decomposition (%) | Reference |
| 4-cyano-4-(2-carboxyethylthiothioxomethylthio) pentanoic acid | > 11 | 74.5 | mdpi.com |
| 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid | ≥ 10 | More stable than above | mdpi.com |
Impact of Structural Modifications on Stability and Control (e.g., Dodecyl Group, Cyano Group Hydrolysis)
Structural modifications to the RAFT agent have a profound impact on both stability and polymerization control.
Dodecyl Group: The inclusion of a hydrophobic dodecyl group, as seen in 4-cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid, significantly enhances stability in basic aqueous solutions compared to its more hydrophilic counterparts. mdpi.comresearchgate.net This increased stability is attributed to the formation of micelles in water, which protects the trithiocarbonate group from hydrolysis by the surrounding aqueous phase. mdpi.comresearchgate.net While this improves stability, it can hinder the control of polymerization for highly hydrophilic monomers like MPC, as the micelle formation disrupts the RAFT equilibrium. mdpi.com
Cyano Group Hydrolysis: The 4-cyanopentanoic acid group, common in many RAFT agents, can undergo self-catalyzed hydrolysis, converting the nitrile group into an amide. researchgate.netnih.govacs.org This degradation can occur upon storage and has been shown to negatively affect polymerization control, particularly for methacrylates. nih.govacs.org The resulting amide-containing CTA exhibits poor control over molecular weight evolution, leading to polymers with increased dispersities. nih.govacs.org This is likely due to a lower chain transfer constant (Ctr) for the amide adduct because of slow reinitiation. nih.govacs.org However, once this CTA is incorporated into a sufficiently large polymer chain (as a macro-CTA), the negative impact of the amide group on subsequent chain extensions becomes insignificant. nih.govacs.org
Photolytic Stability and Photo-RAFT Polymerization
The application of light as an external stimulus to control reversible addition-fragmentation chain-transfer (RAFT) polymerization has garnered significant interest, offering spatiotemporal control and enabling polymerization under mild conditions. Trithiocarbonates (TTCs), such as those derived from this compound, are particularly relevant in this context due to their photochemical properties. Their ability to absorb light, particularly in the visible spectrum, allows them to function as photoiniferters (photo-initiator-transfer agent-terminator), initiating and controlling polymerization without the need for an external photoinitiator. acs.orgnih.govmdpi.com
The photolytic stability of the RAFT agent is a critical factor in these systems. Upon irradiation with visible light, the trithiocarbonate moiety can undergo homolytic cleavage of the C–S bond, generating a carbon-centered radical and a thiyl radical. acs.orgrsc.org The carbon-centered radical can initiate monomer polymerization, while the thiyl radical acts as a dormant species, reversibly terminating propagating chains to control the polymerization. rsc.org However, this activation process is in competition with photodegradation pathways, which can impact the control and "livingness" of the polymerization. rsc.orgrsc.org
Research has shown that the stability of the trithiocarbonate and the resulting polymer end-groups is highly dependent on the wavelength of the light used. rsc.orgrsc.org Higher energy light, such as blue light, can lead to increased rates of photodegradation compared to lower energy green light. rsc.orgrsc.org This degradation can result in the formation of dead chains, likely through the irreversible removal of the thiocarbonylthio (TCT) end groups from the living polymer chains. rsc.org For instance, in the polymerization of methyl acrylate (B77674), degradation of the RAFT agent primarily occurs during the induction period, while for poly(methyl methacrylate), the trithiocarbonate end group continues to degrade throughout the polymerization process. rsc.orgrsc.org
The direct photolysis of RAFT agents like 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) under visible light has been successfully employed to initiate RAFT polymerization. mdpi.comresearchgate.net This catalyst-free approach is advantageous as it avoids potential contamination from external initiators or catalysts. mdpi.com The process allows for the synthesis of well-defined polymers with low dispersity, and the polymerization can be controlled by simply switching the light source on and off. mdpi.com
The choice of solvent and the specific structure of the RAFT agent also play a role in the efficiency of photo-RAFT polymerization. mdpi.comacs.org For example, deep eutectic solvents (DESs) have been shown to enhance polymerization rates and increase the stability of the RAFT agents, facilitating controlled polymerization even in the presence of air. acs.org
Detailed Research Findings
Studies investigating the photoiniferter RAFT polymerization mediated by trithiocarbonates have provided detailed insights into the effects of various reaction parameters. The following tables summarize key findings from the literature.
| Monomer | Light Source | Wavelength | Key Observation |
|---|---|---|---|
| Methyl Methacrylate (MMA) | Green LED | 527 nm | Better control over polymerization, slower photodegradation of the RAFT agent and polymer end-group. |
| Methyl Methacrylate (MMA) | Blue LED | 470 nm | Poorer control due to increased photodegradation. |
| Methyl Acrylate (MA) | Green LED | 527 nm | Polymerization is retarded. |
| Methyl Acrylate (MA) | Blue LED | 470 nm | Requires conditions that strongly favor initiation; degradation primarily occurs during the induction period. |
| RAFT Agent Name | Abbreviation | Monomers Polymerized | Light Source | Reference |
|---|---|---|---|---|
| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | CDTPA | Oligo(ethylene glycol) methyl ether methacrylate, Benzyl methacrylate, various acrylics | Green LED (520 nm), Blue LED (470 nm) | nih.govmdpi.commdpi.comresearchgate.net |
| 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid | DDMAT | N,N-dimethylacrylamide, N,N-diethylacrylamide, 2-hydroxyethyl acrylate | NIR (730 nm) with photocatalyst | rsc.orgresearchgate.net |
| 2-(((Butylthio)carbonothiolyl)thio)propanoic acid | BTPA | Methyl acrylate, N,N-dimethylacrylamide | Blue LED (460 nm), NIR (730 nm) with photocatalyst | researchgate.netresearchgate.netrsc.orgrsc.org |
| 4-((((2-carboxyethyl)thio)carbonothioyl)thio)-4-cyanopentanoic acid | CTCPA | N,N-dimethylacrylamide | NIR (730 nm) with photocatalyst | researchgate.netrsc.orgresearchgate.net |
Advanced Polymeric Materials Derived from 4 Sulfanylpentanoic Acid Research
Design and Synthesis of Block Copolymers
The versatility of 4-sulfanylpentanoic acid-derived CTAs is prominently featured in the synthesis of complex block copolymers. These polymers, composed of distinct blocks of different monomers, can self-assemble into highly ordered nanostructures, making them suitable for a variety of technological and biomedical fields.
Thermoresponsive Diblock Copolymers
Thermoresponsive diblock copolymers are smart materials that exhibit a phase transition in response to temperature changes. This property is often conferred by incorporating a polymer block with a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST).
The synthesis of these materials is frequently accomplished using RAFT polymerization, with 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid or similar structures acting as the CTA. For example, a diblock copolymer composed of N-(2-hydroxypropyl) methacrylamide (B166291) (HPMAm) as a hydrophilic block and a thermosensitive N-(2-hydroxypropyl) methacrylamide dilactate (HPMAm-Lac₂) block was synthesized via RAFT polymerization. acs.org The polymerization, initiated by AIBN, utilized 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid as the CTA, showing a linear increase in molecular weight with monomer conversion. acs.org This copolymer self-assembled into micelles above its critical micelle temperature. acs.org
Another study detailed the synthesis of a doubly thermoresponsive schizophrenic diblock copolymer, poly(tert-butyl methacrylate)-block-poly[N-(4-vinylbenzyl)-N,N-diethylamine] (PtBMA-b-PVEA), using 4-cyano-4-[(dodecylsulfanylthiocarbonyl) sulfanyl] pentanoic acid as the RAFT agent. rsc.orgrsc.org This copolymer exhibited both a UCST in methanol, attributed to the PtBMA block, and an LCST, from the PVEA block. rsc.orgrsc.org This dual-responsive nature allows the copolymer to form different micellar structures depending on the temperature. rsc.orgrsc.org
Similarly, renewable fatty acids have been used to create the hydrophobic block in thermoresponsive copolymers. Block copolymers of a stearic acid-based methacrylate (B99206) and poly(N-isopropylacrylamide) (PNIPAM) were synthesized using 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDP) as the CTA, demonstrating temperature-triggered drug release. mdpi.com
Pentablock Terpolymers with Core-Shell-Corona Structures
The architectural complexity can be extended to pentablock terpolymers, which can form multi-compartment micelles with core-shell-corona structures. These advanced structures are of interest for applications requiring compartmentalization, such as combination drug delivery.
A sharply thermo- and pH-responsive pentablock terpolymer, PMA-b-PNIPAM-b-PEG-b-PNIPAM-b-PMA, was synthesized via RAFT polymerization. nih.govresearchgate.nettandfonline.com The synthesis utilized a PEG-based RAFT agent created through an esterification reaction with 4-cyano-4-(thiobenzoyl) sulfanylpentanoic acid. nih.govresearchgate.nettandfonline.com This method provided good control over the polymerization, resulting in a narrow molecular weight distribution. nih.govresearchgate.net In acidic aqueous solutions, this pentablock terpolymer self-assembles into core-shell-corona micelles. nih.govtandfonline.com The structure consists of a hydrophobic poly(methacrylic acid) (PMA) core, a poly(N-isopropylacrylamide) (PNIPAM) shell, and a hydrophilic poly(ethylene glycol) (PEG) corona. nih.govtandfonline.com
Functional Polymers for Specific Applications
The precise control offered by using this compound derivatives in RAFT polymerization allows for the creation of functional polymers designed for specific, high-performance applications, most notably in the biomedical field for drug delivery.
Polymer Prodrug Formulations for Enhanced Drug Delivery
Polymer prodrugs are systems where a therapeutic agent is covalently linked to a polymer backbone, often through a linker that is stable in circulation but cleavable at the target site. This approach can improve a drug's solubility, stability, and pharmacokinetic profile. 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDSPA or CDP) is instrumental in this area, acting as a RAFT agent to which a drug molecule can be attached before polymerization. acs.orgnih.govgoogle.com
This strategy allows for the synthesis of well-defined hydrophilic polymer prodrugs. nih.gov For instance, polyacrylamide (PAAm) has been chosen as a hydrophilic polymer due to its favorable physicochemical and pharmacokinetic properties. nih.gov By attaching an anticancer drug to the CDSPA RAFT agent and subsequently polymerizing acrylamide (B121943), a polymer prodrug is formed. nih.govrsc.org This method offers control over the drug loading, as one drug molecule is attached to the end of each polymer chain. google.com
A key advantage of using these polymeric systems is the ability to achieve significant drug loading and control the release of the encapsulated therapeutic. The self-assembly of amphiphilic block copolymers into micelles provides a hydrophobic core that can effectively encapsulate poorly water-soluble drugs.
| Polymer System | Drug | Drug Loading Capacity | Release Profile | Reference |
| p(HPMAm)-b-p(HPMAm-Lac₂) | Paclitaxel (B517696) | 16.1 ± 1.2% | Hydrolysis of side groups leads to micelle dissociation | acs.org |
| Biotin-decorated poly(HPMAm)-based micelles | Paclitaxel | ~10 wt% | N/A | nih.gov |
| mPEG-b-P(DEA-co-MEMA) | Doxorubicin (B1662922) | Investigated | pH- and Ultrasound-Responsive | acs.org |
| P(NIPAAm-co-AAm)-b-PBMA | Doxorubicin | Investigated | Heat-triggered crosslinking for retention | nih.gov |
Research has shown that diblock copolymers of HPMAm and HPMAm-Lac₂ can encapsulate the hydrophobic anticancer drug paclitaxel with a loading capacity of 16.1%. acs.org The release mechanism is based on the hydrolysis of the dilactate side groups, which converts the hydrophobic block into a hydrophilic one, leading to the dissociation of the micelle. acs.org Biotin-decorated micelles based entirely on a poly(HPMAm) backbone have also been developed for targeted paclitaxel delivery, achieving a drug loading of approximately 10 wt%. nih.gov
Furthermore, the design of the block copolymers can impart stimuli-responsive release characteristics. For example, micelles composed of mPEG and a copolymer of 2-(diethylamino)ethyl methacrylate (DEA) and 2-methoxyethyl methacrylate (MEMA) were developed for pH- and ultrasound-responsive doxorubicin release. acs.org The drug release from stearic acid-based block copolymers with PNIPAM showed a clear temperature-triggered response, with accelerated release at 37°C compared to 25°C. mdpi.com
The development of polymer prodrugs using this compound-derived RAFT agents is a significant area of anticancer research. These systems aim to improve the therapeutic index of potent but toxic chemotherapeutic agents.
Polymer prodrugs of paclitaxel (Ptx) have been designed using a polyacrylamide (PAAm) backbone. nih.gov This approach was developed to enable the subcutaneous administration of irritant and vesicant drugs like Ptx, which are typically restricted to intravenous infusion. nih.gov The Ptx-PAAm polymer prodrugs were found to be safely injectable subcutaneously without causing local toxicity and demonstrated superior anticancer efficacy compared to the commercial formulation, Taxol. nih.gov
Similar strategies have been applied to the anticancer drug gemcitabine (B846). rsc.org Degradable polyacrylamide-based prodrugs of gemcitabine showed sustained release in human serum, significant cytotoxicity against a pancreatic cancer cell line, and resulted in higher survival rates in tumor-bearing mice compared to intravenous administration of the standard formulation, Gemzar®. rsc.org
The versatility of this approach is further demonstrated by the in situ synthesis of degradable polymer prodrug nanoparticles through a combination of radical ring-opening polymerization (rROP) and polymerization-induced self-assembly (PISA). researchgate.net This method was used to create nanoparticles loaded with paclitaxel or gemcitabine, which showed significant cytotoxicity against an A549 lung cancer cell line. researchgate.net Additionally, methacrylic acid-based polymers synthesized via RAFT using agents like CDSPA have been investigated as potential carriers for anticancer drugs, showing promising immunopharmacological properties in preclinical models. mdpi.com
Polymer Excipients for Amorphous Solid Dispersions (ASDs)
A significant portion of new pharmaceutical drugs exhibit poor water solubility, which limits their bioavailability. acs.org Amorphous solid dispersions (ASDs) are a highly effective strategy to address this by dispersing the hydrophobic drug in a polymer matrix in an amorphous, higher-energy state. nih.govnih.gov This prevents the drug from crystallizing and improves its dissolution rate and solubility. acs.orgacs.org
The primary role of the polymer excipient in an ASD is to stabilize the amorphous drug against recrystallization, both in the solid state during storage and in solution upon administration. acs.org Polymers achieve this by reducing the molecular mobility of the drug and through specific drug-polymer interactions. nih.govnih.gov The selection of a suitable polymer is critical, as it can increase the drug's apparent solubility by orders of magnitude. acs.org
Polymers used in ASDs, such as derivatives of cellulose (B213188) and polyvinylpyrrolidone, are typically hydrophilic and help maintain drug supersaturation in the gastrointestinal tract, which is crucial for enhanced absorption. nih.govacs.org Research has shown that polymers with intermediate hydrophilicity and the ability to interact strongly with the drug are most effective at inhibiting crystallization. nih.gov For example, in certain formulations, the use of specific polymers can maintain a supersaturated state for over 24 hours, significantly increasing the potential for absorption. nih.gov
A high glass transition temperature (T_g) is a critical characteristic for successful ASDs, as it correlates with better shelf stability and a lower tendency for the drug to crystallize. acs.org The T_g of the polymer-drug dispersion should be sufficiently high to ensure the system remains in a glassy state at storage temperatures. nih.gov
Recent research has focused on designing novel polymer excipients to create high-T_g ASDs. In one study, a library of copolymers was synthesized using photoinduced electron/energy transfer-reversible addition–fragmentation chain-transfer (PET-RAFT) polymerization, with 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid serving as the chain transfer agent (CTA). acs.orgacs.orgpharmaexcipients.com This allowed for precise control over the polymer structure. A machine learning (ML) model was then developed to predict the T_g of these polymers and their ASDs with a high degree of accuracy (R² > 0.83). acs.org The model identified key structural features that influence T_g, such as backbone methylation and the geometry of the polymer side chains. acs.org Interestingly, the addition of the model drug probucol (B1678242) did not have a uniform effect on T_g; in some cases, it increased the T_g of the ASD to be higher than the polymer alone, while in others, it caused a decrease. acs.org This data-driven approach allows for the design of new copolymers optimized for high-T_g ASDs before their synthesis. acs.orgacs.org
Table 1: Factors Influencing Glass Transition Temperature (T_g) in ASDs
| Polymer Feature | Impact on T_g | Research Finding |
|---|---|---|
| Backbone Methylation | Significant | Identified by machine learning as a major factor influencing T_g. acs.org |
| Side Chain Geometry | Significant | Non-linear side chain geometry impacts T_g. acs.org |
| Drug Loading | Variable | Can increase or decrease the T_g of the final ASD formulation. acs.org |
| Polymer-Drug Interaction | Significant | Higher interaction with polymeric groups leads to greater stability. nih.gov |
Hydrogels for Biomedical and Industrial Applications
Hydrogels are three-dimensional polymer networks that can absorb large quantities of water, giving them tissue-like mechanical properties. nih.govnih.gov This makes them highly suitable for a variety of biomedical applications. researchgate.net Polymers derived from controlled radical polymerization techniques can be used to create hydrogels with precisely controlled characteristics. researchgate.net
A key advantage of modern hydrogels is the ability to tune their properties for specific applications. ntu.edu.sg For example, the mechanical properties of some hydrogels, such as their Young's modulus, can be adjusted over a wide range (e.g., 5 to 500 kPa) to mimic different biological tissues. nih.gov
Furthermore, hydrogels can be designed with inherent antimicrobial properties or as vehicles for antimicrobial agents. ntu.edu.sg One approach involves incorporating natural antimicrobials, such as phenolic acids, into the hydrogel network. nih.govmdpi.com This can be done by either physically entrapping or chemically incorporating the antimicrobial agent. nih.gov Studies have shown that such hydrogels can effectively reduce biofilm formation on their surfaces. nih.gov Another innovative strategy is inspired by the antimicrobial properties of honey, creating hydrogels that contain peroxide-producing enzymes to actively combat bacterial colonization. nih.gov These materials have been shown to reduce the viability of planktonic bacteria by more than 7 logs. nih.gov
Table 2: Comparison of Antimicrobial Hydrogel Strategies
| Strategy | Mechanism | Example | Outcome |
|---|---|---|---|
| Incorporated Phenolic Acids | Release of natural antimicrobials. nih.gov | Poly(vinyl alcohol) hydrogel with caffeic acid. nih.gov | Improved antibacterial properties and reduced biofilm formation. nih.gov |
| Enzyme Encapsulation | In-situ production of antimicrobial substances (e.g., peroxide). nih.gov | Hydrogel with encapsulated glucose oxidase. nih.gov | >99.99999% reduction in planktonic bacteria viability. nih.gov |
| Inherent Antimicrobial Gelators | Self-assembling components have antimicrobial effects. ntu.edu.sg | Hydrogels made from antimicrobial peptides. ntu.edu.sg | Formation of an antimicrobial material. ntu.edu.sg |
The porous, aqueous environment of hydrogels makes them excellent carriers for the encapsulation and delivery of therapeutic cells and drugs. nih.gov Encapsulation protects the therapeutic payload from the body's harsh physiological conditions and can enhance its bioavailability. nih.gov
For cell therapy, the gelation process must be gentle enough to preserve cell viability. nih.gov The hydrogel's structure can be designed to support cell survival, proliferation, and the formation of new tissue. nih.gov For drug delivery, hydrogels can be engineered for sustained release, which is particularly useful for hydrophobic drugs that are otherwise difficult to administer. nih.gov The introduction of hydrophobic regions, such as cyclodextrins, into the hydrogel network can increase the loading capacity for these drugs and provide a more controlled release profile over time. nih.gov Injectable hydrogels are especially promising, as they can be administered in a minimally invasive way and form the delivery depot directly at the target site. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Role/Application |
|---|---|
| This compound | Subject of the article; a thiol-containing pentanoic acid. |
| 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | Chain Transfer Agent (CTA) for PET-RAFT polymerization to synthesize polymer excipients. acs.orgpharmaexcipients.com |
| Probucol | Model hydrophobic drug used in ASD studies. acs.orgacs.org |
| Econazole | Antifungal drug used in sustained release systems for fungal keratitis. nih.gov |
| Natamycin | Antifungal drug used in treatments for fungal keratitis. nih.govijpsr.com |
| Voriconazole | Antifungal drug used in treatments for fungal keratitis. nih.govaao.org |
| Caffeic Acid | A type of phenolic acid with antimicrobial properties incorporated into hydrogels. nih.gov |
| Poly(vinyl alcohol) | Polymer used to form the backbone of hydrogels. nih.gov |
| Hydroxypropyl methylcellulose (B11928114) (HPMC) | Polymer used as an excipient in ASDs and in-situ gels. ijpsr.comnih.govnih.gov |
| Soluplus® | Polymeric ASD carrier. nih.gov |
| Cyclodextrin | Cyclic oligosaccharide used to create hydrophobic regions in hydrogels for drug delivery. nih.gov |
Light-Regulated Healable Hydrogels
The quest for intelligent materials has led to the development of hydrogels that can self-heal upon the application of an external stimulus, such as light. In this context, derivatives of this compound play a crucial role as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique. This method allows for the synthesis of polymers with well-defined architectures, which is essential for creating healable materials.
For instance, 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid has been utilized as a CTA in the synthesis of amphiphilic random copolymers. rsc.org These copolymers, such as those made from N-isopropylacrylamide (NIPAM) and butyl acrylate (B77674) (BA), can form hydrogels that exhibit self-healing properties without external intervention. rsc.org The healing process is driven by the dynamic nature of the bonds within the hydrogel network, which can be disrupted and reformed.
In another approach, near-infrared (NIR) light has been used to regulate the healing of hydrogels. researchgate.net These hydrogels are synthesized using a photo-RAFT polymerization system. researchgate.net The mechanical properties of these hydrogels, such as their stress-strain curves, can be restored after being cut and exposed to NIR light. researchgate.net The healing efficiency can be quantified by comparing the tensile properties of the original and healed hydrogels. researchgate.net
Injectable hydrogels with self-healing capabilities have also been developed for applications such as ocular drug delivery. uu.nl These systems can be based on thermosensitive ABA triblock copolymers, where a drug is covalently linked to the polymer backbone. uu.nl The self-healing nature, often attributed to dynamic bonds like disulfide bonds from crosslinkers, allows the hydrogel to be injected and then reform its network structure in situ. uu.nl
Hybrid Materials Composed of Natural Polysaccharides and Synthetic Polymers
The combination of natural polysaccharides and synthetic polymers offers a pathway to create hybrid materials that leverage the beneficial properties of both components, such as the biocompatibility and biodegradability of polysaccharides and the tunable mechanical and chemical properties of synthetic polymers. openmedicinalchemistryjournal.com this compound derivatives are instrumental in facilitating the grafting of synthetic polymer chains onto polysaccharide backbones through RAFT polymerization.
One notable example involves the modification of chitosan (B1678972), a derivative of the second most abundant biopolymer, chitin. researchgate.netmdpi.com N-phthaloyl-chitosan has been modified with 4-cyano-4-[(phenylcarbothioyl)sulfanyl]pentanoic acid to act as a RAFT agent for the controlled grafting of poly(acrylic acid). researchgate.net This method enables the creation of a wide variety of tailored hybrid materials. researchgate.net Similarly, cellulose has been modified with the same RAFT agent to synthesize cellulose-graft-poly(acrylic acid) copolymers, demonstrating the versatility of this approach for creating novel hybrid materials from different natural polysaccharides. researchgate.net
The resulting graft copolymers are characterized using various analytical techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and thermogravimetric analysis (TGA), to confirm the successful grafting and to understand the properties of the new hybrid material. researchgate.netresearchgate.net These materials hold promise for a range of applications, including in the biomedical and environmental fields. openmedicinalchemistryjournal.com
Another strategy involves the use of 4-cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid as a CTA to synthesize block copolymers that can then be combined with polysaccharides. For example, this CTA has been used to create diblock copolymers which are then formulated into hydrogels with hyaluronic acid, a naturally occurring polysaccharide. nih.gov
Surface Modification for Controlled Arrangements (e.g., Gold Nanoparticles)
The surface modification of nanoparticles is critical for their application in various fields, including biochemical analysis, drug delivery, and diagnostics. nih.gov this compound and its derivatives, containing a thiol group, exhibit a strong affinity for gold surfaces, making them excellent candidates for modifying gold nanoparticles (AuNPs). cytodiagnostics.com This modification can enhance the stability, biocompatibility, and functionality of the nanoparticles. nih.govrsc.org
The use of small molecules, such as derivatives of this compound, for surface functionalization offers precise control over the orientation and accessibility of functional groups on the nanoparticle surface. nih.gov This is crucial for maintaining the bioactivity of conjugated molecules and ensuring the sensitivity and specificity of analytical assays. nih.gov For instance, AuNPs functionalized with small molecules can be used to detect a variety of biochemical markers. nih.gov
A derivative, 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, has been used in a method to create controlled arrangements of gold nanoparticles on planar surfaces. sigmaaldrich.com This involves grafting polymers with thiocarbonylthio end-groups onto a gold surface, followed by a dewetting process to form nanoscale patterns that can template the arrangement of nanoparticles. sigmaaldrich.com
Furthermore, the surface of AuNPs can be engineered with mixed-charge self-assembled monolayers to minimize non-specific uptake by cells, a critical factor for in vivo applications. rsc.org While not specifically mentioning this compound, this highlights the importance of tailored surface chemistry for which this compound and its derivatives are well-suited. The ability to control the surface chemistry of AuNPs is also vital for their use as delivery systems for nucleic acids. nih.gov
Biological and Immunopharmacological Investigations
Modulation of Enzyme Activity and Signaling Pathways by 4-Sulfanylpentanoic Acid
The biological activity of this compound is thought to stem from its sulfanyl (B85325) group, which can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to their inhibition or modified activity. While some non-peer-reviewed sources suggest that this compound may inhibit key glycolytic enzymes like hexokinase and phosphofructokinase, this has not been substantiated in the accessible scientific literature.
Derivatives of this compound, notably 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, serve as crucial reagents in the synthesis of specialized polymers for biomedical research. These polymers have been instrumental in studies modulating cellular signaling. For example, polymers synthesized using a this compound derivative as a chain transfer agent have been used to create nanopolyplexes that inhibit the MK2 signaling pathway, a key regulator of vascular smooth muscle cell phenotype. fujifilm.com Similarly, polymers synthesized with 4-cyano-4-(ethylsulfanylthiocarbonyl)sulfanylpentanoic acid have been employed to deliver therapeutic siRNA targeting the mTORC2 signaling pathway in studies of triple-negative breast cancer. researchgate.net
Immunopharmacological Properties of Derived Polymeric Systems
Polymeric systems based on methacrylic acid (MAA), synthesized using 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDSPA) as a reversible chain transfer agent, have been a focus of immunopharmacological studies for their potential as carriers of anticancer drugs. rsc.org
The safety of these MAA-based polymeric systems with respect to immune cells has been a key area of investigation. Cytotoxicity studies employing the MTT assay have demonstrated that these polymers are not toxic to peritoneal macrophages. rsc.org Following a 4-hour incubation, the polymers were found to be non-toxic at a concentration of 1 mg/mL. sigmaaldrich.com This lack of toxicity was maintained even after a prolonged 24-hour incubation at a concentration of 0.5 mg/mL. rsc.org
Table 1: Metabolic Activity of Peritoneal Macrophages Incubated with Methacrylic Acid (MAA)-Based Polymers for 4 Hours
| Polymeric System | Molecular Weight (Mn x 103 Da) | Polydispersity Index (Mw/Mn) |
|---|---|---|
| polyMAA | 16.0 | 1.47 |
| polyMAA | 99.2 | 1.57 |
| polyMAA | 19.0 | 1.45 |
| TBMA-MAA copolymer | 21.5 | 1.33 |
| TBMA-MAA copolymer | 13.8 | 1.13 |
Data extracted from a study on the immunopharmacological properties of methacrylic acid polymers. rsc.org The metabolic activity of macrophages remained high, indicating no cytotoxic effect from the polymers.
In preclinical studies involving rats with grafted RMK-1 breast cancer, the administration of these polymeric systems demonstrated a significant ability to modulate the host immune response. In tumor-bearing animals, the concentration of the immunosuppressive cytokine interleukin-10 (IL-10) was elevated 1.7-fold, while the pro-inflammatory cytokine interleukin-17 (IL-17) was reduced to less than half the level of healthy animals. rsc.org Treatment with the polymeric systems led to a decrease in the elevated IL-10 levels and a normalization of IL-17 levels. rsc.org A high molecular weight MAA homopolymer showed the most pronounced effect. rsc.org Subsequent research confirmed that a poly(methacrylic acid) homopolymer could significantly adjust the concentrations of IL-6, IL-17, and transforming growth factor β1 (TGF-β1) back to levels seen in healthy rats, with a trend towards normalization for IL-10. dntb.gov.ua
Table 2: Effect of Methacrylic Acid (MAA)-Based Polymers on Serum Cytokine Levels in Tumor-Bearing Rats
| Cytokine | Change in Tumor-Bearing Rats (vs. Intact) | Effect of Polymeric System |
|---|---|---|
| IL-10 | 1.7-fold increase | Decreased concentration |
| IL-17 | Less than half the concentration | Normalized concentration |
| IL-6 | Altered | Normalized concentration |
| TGF-β1 | Altered | Normalized concentration |
This table summarizes findings from immunopharmacological studies of MAA polymers in a rat tumor model. rsc.orgdntb.gov.ua
Novel Immunochemotherapy Strategies
The strategy of using polymeric carriers to deliver cyclooxygenase (COX) inhibitors, such as 5-aminosalicylic acid (5-ASA), to induce immunogenic cell death is an active area of cancer research. nih.gov However, a direct application of this compound or its derivatives in the synthesis of these specific 5-ASA carriers has not been documented in the reviewed literature.
Derivatives of this compound, especially 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, are pivotal as chain transfer agents in the reversible addition-fragmentation chain-transfer (RAFT) polymerization technique. This has enabled the creation of sophisticated polymeric prodrugs for cancer chemoimmunotherapy. These advanced drug delivery systems are engineered to carry both a chemotherapeutic payload and an immunomodulatory agent to synergistically attack tumors.
An exemplary application is the synthesis of a dual-functional immunostimulatory polymeric prodrug that carries the IDO1 enzyme inhibitor, indoximod. Another innovative approach involves the creation of triblock copolymeric nanomicelles, synthesized using a derivative of this compound, which are designed to release camptothecin (B557342) and a toll-like receptor 7/8 agonist in a controlled manner within the tumor microenvironment, thereby orchestrating a potent chemoimmunotherapeutic effect. nih.gov These examples underscore the enabling role of this compound derivatives in the development of next-generation cancer therapies. nih.gov
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques (NMR, UV-Vis, FT-IR) for Structural Elucidation and Stability Studies
Spectroscopic methods are fundamental in confirming the chemical structure of 4-Sulfanylpentanoic acid derivatives and the polymers synthesized from them. They also play a vital role in assessing the stability of these materials under various conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for unambiguous structure elucidation at the atomic level. core.ac.ukjchps.com Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional correlation spectroscopies (e.g., COSY, HSQC, HMBC) provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. core.ac.ukhyphadiscovery.com For polymers synthesized using RAFT agents derived from this compound, ¹H NMR is routinely used to confirm the incorporation of the agent into the polymer chain and to characterize the structure of the resulting macromolecules. rsc.org For instance, the structure of RAFT agents like 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid is confirmed by analyzing the specific chemical shifts (δ) and coupling constants of its protons. researchgate.net
Table 1: Illustrative ¹H NMR Spectral Data for a RAFT Agent Derivative
| Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.85 - 7.95 | m | Aromatic protons (ortho to C=S) |
| 7.55 - 7.65 | m | Aromatic proton (para to C=S) |
| 7.35 - 7.45 | m | Aromatic protons (meta to C=S) |
| 2.40 - 2.80 | m | -CH₂-CH₂-COOH |
| 1.90 | s | -C(CN)(CH₃)- |
Note: This table is illustrative, based on typical values for similar compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy serves as a versatile technique for stability studies and for monitoring certain reaction processes. hunterlab.com The UV-Vis spectrum of a compound is sensitive to its electronic structure and can be used to detect degradation or changes in the chemical environment over time. hunterlab.comhunterlab.com In the context of polymers synthesized with this compound-derived RAFT agents, UV-Vis spectrophotometry can be employed to monitor the turbidity of polymer solutions. rsc.org Changes in transmittance or absorbance at a specific wavelength (e.g., 600 nm) can indicate phase transitions or aggregation phenomena, providing insights into the stability of the polymer under different temperature or pH conditions. rsc.org This is particularly useful for studying "smart" polymers that respond to external stimuli. rsc.org
Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups present in a molecule. irdg.org By analyzing the absorption of infrared radiation at specific wavenumbers, the presence of characteristic bonds such as C=O (carbonyl), O-H (hydroxyl), C-N (carbon-nitrogen), and C-H (carbon-hydrogen) can be confirmed. researchgate.net In the analysis of polymers made using this compound-based RAFT agents, FT-IR helps to verify the structure of the initial RAFT agent and the final polymer product. researchgate.net For example, the spectra can show characteristic peaks for the nitrile group (-C≡N) and the carbonyl group (C=O) from the pentanoic acid moiety. researchgate.net
Table 2: Typical FT-IR Characteristic Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~2900-3000 | C-H | Stretching |
| ~2240 | -C≡N (Nitrile) | Stretching |
| ~1710 | C=O (Carboxylic Acid) | Stretching |
| ~1640 | C=O (Amide I) | Stretching |
| ~1535 | N-H / C-N (Amide II) | Bending/Stretching |
Source: Data compiled from typical FT-IR correlation tables and research findings. researchgate.net
Chromatographic Methods (SEC, GPC, GC) for Polymer Characterization and Conversion Monitoring
Chromatography is indispensable for separating components of a mixture and is extensively used to characterize the molecular weight of polymers and to track the progress of polymerization reactions.
Size-Exclusion Chromatography (SEC) / Gel-Permeation Chromatography (GPC) is the standard method for determining the molecular weight and molecular weight distribution of polymers. specificpolymers.comaimplas.net The technique separates molecules based on their hydrodynamic volume in solution. knauer.net For polymers synthesized via RAFT polymerization using a this compound derivative, SEC/GPC analysis is critical for confirming the "living" or controlled nature of the polymerization. researchgate.net This is evidenced by a narrow molecular weight distribution, indicated by a low polydispersity index (PDI or Đ), and a linear increase in the number-average molecular weight (Mn) with monomer conversion. rsc.org The analysis provides key parameters such as Mn, weight-average molecular weight (Mw), and PDI. specificpolymers.comwaters.com
Table 3: Example GPC/SEC Data for a Polymer Synthesized via RAFT
| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
|---|---|---|---|
| Triblock Copolymer | 15,400 | 17,100 | 1.11 |
| Pentablock Terpolymer | 21,200 | 24,200 | 1.14 |
Source: Representative data from polymer synthesis studies. researchgate.net
Gas Chromatography (GC) is a powerful technique used to monitor the extent of a reaction by quantifying the consumption of volatile reactants over time. In the context of RAFT polymerization, GC is used to determine the conversion of monomers during the synthesis. rsc.org By withdrawing samples from the reaction mixture at different time intervals and analyzing them, a kinetic plot can be constructed to understand the reaction rate. rsc.org
Thermal Analysis (DSC, TGA) for Material Properties
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature. They are crucial for understanding the thermal stability and phase behavior of materials.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov DSC is used to determine thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). These properties are vital for understanding the material's behavior and potential applications at different temperatures. For polymers derived from this compound, DSC provides insight into how the polymer architecture affects its thermal characteristics. mdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. alfa-chemistry.com TGA is primarily used to evaluate the thermal stability of a material and to study its decomposition kinetics. netzsch.com The resulting data shows the temperatures at which the material degrades, providing an upper limit for its processing and application temperatures. impactfactor.orgresearchgate.net
Microscopic Techniques (SEM) for Morphological Analysis
Microscopy allows for the direct visualization of a material's surface topography and morphology at high magnification.
X-Ray Diffraction (XRD) for Structural Analysis
X-ray diffraction is a powerful non-destructive technique for analyzing the atomic and molecular structure of a material.
X-Ray Diffraction (XRD) is based on the principle of constructive interference of monochromatic X-rays and a crystalline sample. mdpi.com The diffraction pattern is used to determine the arrangement of atoms within the crystal. semanticscholar.org While single-crystal XRD can be used to determine the precise three-dimensional structure of the this compound derivative itself, powder XRD is often used to assess the degree of crystallinity in the resulting polymers. mdpi.comresearchgate.net The presence of sharp peaks in an XRD pattern indicates a crystalline structure, whereas broad humps suggest an amorphous nature.
Future Research Directions and Translational Perspectives
Development of Advanced RAFT Agents with Tailored Properties
The versatility of RAFT polymerization stems from the ability to precisely control the synthesis of macromolecules with complex architectures. Future research is focused on designing and synthesizing novel RAFT agents derived from or inspired by 4-sulfanylpentanoic acid to achieve even greater control and introduce new functionalities. The core strategy involves modifying the R and Z groups of the thiocarbonylthio scaffold (Z-C(=S)S-R) to fine-tune reactivity and properties. acs.org
Key areas for development include:
Monomer-Specific RAFT Agents: The choice of RAFT agent is critical for controlling the polymerization of different monomer families, broadly classified as more activated monomers (MAMs) and less activated monomers (LAMs). specificpolymers.com While agents like dithiobenzoates and trithiocarbonates are effective for MAMs such as styrenes and acrylates, dithiocarbamates and xanthates are preferred for LAMs like vinyl acetate (B1210297). specificpolymers.comfujifilm.com Future work will focus on creating RAFT agents based on the this compound structure that are highly efficient for specific monomer types, minimizing side reactions and enabling the synthesis of well-defined block copolymers from monomers with disparate reactivities. chemrxiv.org
Functional RAFT Agents: The carboxylic acid group of this compound is a prime site for modification to introduce other functional groups. researchgate.net This allows for the synthesis of polymers with specific end-group functionalities. For instance, the carboxylic acid can be reacted to introduce azide (B81097) or alkyne groups, making the resulting polymers suitable for "click" chemistry reactions. researchgate.net This is particularly useful for bioconjugation, where polymers can be attached to proteins, peptides, or other biological molecules. nih.gov
Stimuli-Responsive RAFT Agents: There is growing interest in developing RAFT agents that can respond to external stimuli such as light, pH, or temperature. nih.gov This could enable the temporal control of polymerization, allowing the process to be started or stopped on demand. For example, incorporating photosensitive groups into the RAFT agent structure could allow for light-mediated polymerization, providing spatial and temporal control over polymer synthesis.
Table 1: Examples of Functional RAFT Agents and Their Applications
| RAFT Agent Type | Functional Group | Potential Application | Relevant Monomers |
| Carboxy-functionalized | -COOH | Bioconjugation, surface anchoring | Methacrylates, Acrylates, Styrenes |
| Azide-functionalized | -N3 | Click chemistry, bioconjugation | (Meth)acrylates, Acrylamides, Styrenes |
| Alkyne-functionalized | -C≡CH | Click chemistry, material modification | (Meth)acrylates, Acrylamides, Styrenes |
| Pyridyl disulfide-functionalized | -S-S-Py | Bioconjugation via thiol exchange | (Meth)acrylates, Acrylamides, Styrenes |
Expansion of Biomedical Applications for Derived Polymers
Polymers synthesized using this compound and its derivatives are highly promising for a range of biomedical applications due to the precise control over molecular weight, architecture, and functionality. tcichemicals.com
Future research in this area will likely focus on:
Advanced Drug Delivery Systems: The ability to create well-defined block copolymers allows for the formation of micelles, vesicles, and other nanostructures that can encapsulate therapeutic agents. mdpi.com The carboxylic acid functionality can be used to attach targeting ligands or to create pH-responsive systems that release their payload in the acidic environment of tumors or specific cellular compartments. nih.gov Future work will explore the development of multi-stimuli-responsive systems that can respond to a combination of triggers, such as pH and temperature, for more precise and controlled drug release. mdpi.com
Tissue Engineering Scaffolds: RAFT polymerization can be used to create biocompatible and biodegradable polymers with tailored mechanical properties and cell-interactive functionalities. The ability to incorporate specific functional groups can promote cell adhesion, proliferation, and differentiation. Future research will focus on developing dynamic and responsive scaffolds that can adapt to the changing needs of regenerating tissues.
Surface Modification for Biocompatibility: The surfaces of medical devices can be modified with polymers to improve their biocompatibility and reduce fouling. nih.gov Polymers synthesized via RAFT can be grafted onto surfaces to create protein-repellent coatings, reducing the foreign body response and improving the long-term performance of implants. nih.gov The carboxylic acid group of this compound-derived polymers can serve as an anchor for covalent attachment to surfaces.
Table 2: Biomedical Applications of Polymers from Carboxy-Functionalized RAFT Agents
| Application | Polymer Architecture | Key Features |
| Drug Delivery | Amphiphilic block copolymers | Self-assembly into micelles/vesicles, stimuli-responsive release |
| Tissue Engineering | Biodegradable block copolymers, hydrogels | Tunable mechanical properties, bioactive functional groups |
| Medical Device Coatings | Polymer brushes | Antifouling, improved biocompatibility |
| Theranostics | Functionalized copolymers | Combines therapeutic delivery with diagnostic imaging |
Industrial Scale-Up of Synthesis and Polymerization Processes
While RAFT polymerization is a powerful laboratory technique, its transition to industrial-scale production faces several challenges. digitellinc.com Future research will be critical to address these hurdles and make RAFT-derived polymers more accessible for commercial applications.
Key areas of focus include:
Scalable Synthesis of RAFT Agents: The synthesis of RAFT agents like this compound can be complex and costly, hindering their large-scale availability. digitellinc.com Research is underway to develop more efficient, cost-effective, and environmentally friendly synthetic routes. digitellinc.com This includes one-pot synthesis methods and the use of low-VOC solvents to minimize environmental impact and reduce the need for extensive purification steps. digitellinc.com
Process Optimization and Control: RAFT polymerization kinetics can be complex, and maintaining control over the polymerization on a large scale requires robust process monitoring and control strategies. researchgate.net The development of continuous flow reactors and automated systems can help to improve consistency and efficiency. researchgate.net In-line monitoring techniques, such as spectroscopy and chromatography, can provide real-time feedback for process optimization. magritek.com
Economic Viability: For industrial adoption, the cost of RAFT polymerization must be competitive with conventional polymerization techniques. This requires not only reducing the cost of RAFT agents but also optimizing reaction conditions to maximize efficiency and minimize waste. acs.org
Computational Modeling and Data-Driven Design in Polymer Science
The vast number of possible monomer combinations and polymer architectures makes a purely experimental approach to polymer design inefficient. proquest.com Computational modeling and data-driven approaches are emerging as powerful tools to accelerate the discovery and optimization of new polymers. nims.go.jp
Future research in this domain will involve:
Predictive Modeling of RAFT Polymerization: Kinetic models can be used to predict the outcome of RAFT polymerizations, helping to optimize reaction conditions and select the most appropriate RAFT agent for a given monomer. magritek.com Machine learning algorithms can be trained on experimental data to predict polymer properties, such as molecular weight and polydispersity. digitellinc.com
Inverse Design of Polymers: Data-driven approaches can be used to design polymers with specific target properties. rsc.org Generative models, for example, can propose new polymer structures that are likely to have desired characteristics. proquest.comnih.gov This "inverse design" approach starts with the desired property and works backward to identify the optimal polymer chemistry. rsc.org
High-Throughput Experimentation and Data Generation: The accuracy of data-driven models depends on the availability of large, high-quality datasets. researchgate.net Automated robotic systems can be used to perform high-throughput polymer synthesis and characterization, rapidly generating the data needed to train machine learning models. nsf.gov
Table 3: Computational and Data-Driven Approaches in Polymer Science
| Approach | Description | Application in RAFT Polymerization |
| Kinetic Modeling | Mathematical models that describe the rates of chemical reactions. | Predicting polymerization kinetics and optimizing reaction conditions. magritek.com |
| Machine Learning | Algorithms that learn from data to make predictions or decisions. researchgate.netnsf.gov | Predicting polymer properties, identifying optimal synthesis parameters. digitellinc.com |
| Inverse Design | Designing materials with desired properties by working backward from the target property. rsc.org | Discovering new RAFT agents and polymer structures with tailored functionalities. |
| High-Throughput Experimentation | Automated systems for rapid synthesis and characterization of materials. researchgate.net | Generating large datasets to train and validate computational models. |
Q & A
Q. What methodologies identify synergistic/antagonistic effects when this compound is combined with other bioactive compounds?
- Methodological Answer : Apply isobolographic analysis or Chou-Talalay’s Combination Index (CI) method. Key steps:
- Dose-Response Curves : Generate IC₅₀ values for individual compounds and mixtures.
- Synergy Scores : Calculate CI values (CI < 1 indicates synergy; CI > 1 indicates antagonism).
High-throughput screening (e.g., 96-well plates) accelerates data collection .
Ethical & Reporting Standards
Q. How should researchers address reproducibility crises in studies involving this compound?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Metadata Documentation : Publish raw NMR/MS spectra in repositories like Zenodo.
- Pre-registration : Submit experimental protocols to platforms like Open Science Framework.
Collaborative networks (e.g., multi-lab consortia) reduce bias .
Q. What are the best practices for reporting conflicting data in publications?
- Methodological Answer : Use the "CONSORT" framework for transparency:
- Discrepancy Sections : Dedicate a subsection to discuss outliers and potential sources (e.g., reagent lot variability).
- Supplementary Materials : Include failed experiments to contextualize findings.
Peer review should prioritize methodological rigor over positive results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
